molecular formula C24H27N7O2 B12139251 N-cyclopentyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-cyclopentyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12139251
M. Wt: 445.5 g/mol
InChI Key: RNJDVLJNFHIOHK-UHFFFAOYSA-N
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Description

N-cyclopentyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound featuring an imidazole moiety, a cyclopentyl group, and a fused tricyclic core. The compound’s imidazole and carboxamide groups are common in bioactive molecules, often contributing to hydrogen bonding and binding affinity .

Properties

Molecular Formula

C24H27N7O2

Molecular Weight

445.5 g/mol

IUPAC Name

N-cyclopentyl-7-(3-imidazol-1-ylpropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H27N7O2/c1-16-7-8-20-28-22-19(24(33)31(20)14-16)13-18(23(32)27-17-5-2-3-6-17)21(25)30(22)11-4-10-29-12-9-26-15-29/h7-9,12-15,17,25H,2-6,10-11H2,1H3,(H,27,32)

InChI Key

RNJDVLJNFHIOHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4C=CN=C4)C(=O)NC5CCCC5)C=C1

Origin of Product

United States

Biological Activity

N-cyclopentyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential therapeutic applications. Its intricate structure suggests a variety of biological interactions that warrant detailed exploration. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a triazatricyclic core combined with an imidazole moiety and a carboxamide functional group. The presence of these functional groups is likely to influence its biological activity through various mechanisms.

Antitumor Activity

Recent studies indicate that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, imidazole derivatives have been reported to enhance apoptosis in cancer cells by activating specific signaling pathways.

Table 1: Summary of Antitumor Mechanisms

MechanismDescriptionReferences
Apoptosis InductionActivation of caspase pathways leading to cell death
Cell Cycle ArrestInhibition of cyclin-dependent kinases
Immune ModulationEnhancement of NK cell activity

Immunomodulatory Effects

The compound may also enhance immune responses. Similar compounds have been shown to activate natural killer (NK) cells and improve their cytotoxicity against tumor cells.

Case Study: NK Cell Activation

In a study involving NK92 cells, treatment with structurally related compounds led to increased expression of activation markers (CD107a) and enhanced granzyme B release, indicating improved cytotoxic function against cancer cells . This suggests that N-cyclopentyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino may similarly enhance NK cell-mediated immunity.

Understanding the mechanisms by which this compound exerts its effects is crucial for its potential therapeutic application:

  • JAK/STAT Pathway Activation : Compounds in this class may activate the JAK/STAT signaling pathway, which is pivotal in immune response modulation.
  • Inhibition of Tumor Growth Factors : Targeting growth factor receptors can hinder tumor proliferation and metastasis.

Research Findings

Several studies have focused on similar chemical entities with promising results:

  • In vitro Studies : Demonstrated significant cytotoxic effects on various cancer cell lines.
  • In vivo Studies : Animal models showed enhanced survival rates when treated with related compounds alongside standard chemotherapy agents.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features and Analogues:

(a) Imidazole-Containing Carboxamides

Compounds like 5-(3,3-dimethyltriazeno)imidazole-4-carboxamide (PubMed ID: 132, 136) share the imidazole-carboxamide backbone but lack the tricyclic framework and cyclopentyl substitution. These analogues are simpler and historically studied for antitumor properties, leveraging the imidazole’s ability to intercalate DNA or inhibit kinases .

(b) Tricyclic Systems

The compound’s tricyclic core resembles marine-derived alkaloids (e.g., salternamide E), which exhibit antimicrobial and cytotoxic activities. However, marine-derived tricyclics typically incorporate pyrrolidine or indole rings instead of imidazole-propyl chains, altering solubility and target specificity .

(c) Bicyclic Antibiotics

Compounds such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (PF 43(1)) feature bicyclic scaffolds with sulfur-containing heterocycles.

Bioactivity and Mechanism Comparison

While direct bioactivity data for the target compound are unavailable, inferences can be drawn from structural analogues:

  • Imidazole Derivatives : Exhibit antitumor (e.g., temozolomide) and antifungal activity via DNA alkylation or cytochrome P450 inhibition .
  • Tricyclic Marine Alkaloids : Demonstrated IC₅₀ values of 0.5–5 μM against leukemia cell lines, with mechanisms involving topoisomerase inhibition .
  • Bicyclic Antibiotics : Show MIC values of 0.25–4 μg/mL against Gram-negative bacteria, targeting cell wall synthesis .

The target compound’s imidazole-propyl chain may enhance cell permeability compared to simpler imidazoles, while the tricyclic core could improve binding to hydrophobic enzyme pockets.

Data Tables

Table 1: Structural and Bioactivity Comparison

Compound Core Structure Key Functional Groups Bioactivity (Reported) Source
Target Compound Tricyclic Imidazole, carboxamide Not reported Inferred synthesis
5-(3,3-dimethyltriazeno)imidazole-4-carboxamide Monocyclic Imidazole, triazene, carboxamide Antitumor (DNA alkylation) PubMed
Salternamide E Tricyclic Pyrrolidine, indole Antimicrobial (IC₅₀: 2 μM) Marine actinomycetes
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-... Bicyclic Tetrazole, thiadiazole Antibacterial (MIC: 0.5 μg/mL) Pharmacopeial Forum

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